molecular formula C53H55NO17 B2648690 (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 1106691-66-0

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B2648690
CAS No.: 1106691-66-0
M. Wt: 978.013
InChI Key: PXXFAJWFTRTIJU-JOWVIJPLSA-N
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Description

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyclohexanol moiety, a benzylamino group, and a butanedioic acid derivative with two 4-methylbenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexanol Moiety: The cyclohexanol moiety can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4).

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via reductive amination of the cyclohexanol moiety with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Synthesis of the Butanedioic Acid Derivative: The butanedioic acid derivative can be synthesized by esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted amines, esters

Scientific Research Applications

(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Amino)cyclohexan-1-ol: Lacks the benzyl group, making it less hydrophobic.

    (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Lacks the cyclohexanol moiety, affecting its overall reactivity and application.

Properties

CAS No.

1106691-66-0

Molecular Formula

C53H55NO17

Molecular Weight

978.013

IUPAC Name

(1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1

InChI Key

PXXFAJWFTRTIJU-JOWVIJPLSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O

solubility

not available

Origin of Product

United States

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